molecular formula C19H18N2O4 B2936864 N-((5-(furan-3-yl)pyridin-3-yl)methyl)-3,4-dimethoxybenzamide CAS No. 2034365-24-5

N-((5-(furan-3-yl)pyridin-3-yl)methyl)-3,4-dimethoxybenzamide

Cat. No. B2936864
CAS RN: 2034365-24-5
M. Wt: 338.363
InChI Key: ZACQTTURHCXMKU-UHFFFAOYSA-N
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Description

“N-((5-(furan-3-yl)pyridin-3-yl)methyl)-3,4-dimethoxybenzamide” is a complex organic compound. It contains a furan ring, which is a five-membered aromatic ring with four carbon atoms and one oxygen . It also has a pyridine ring, which is a six-membered ring with five carbon atoms and one nitrogen . The compound also contains a benzamide group, which consists of a benzene ring attached to an amide group .


Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of multiple rings and functional groups. The furan and pyridine rings are likely to contribute to the compound’s aromaticity, while the benzamide group could participate in hydrogen bonding .

Scientific Research Applications

Cancer Research

This compound has shown promise in cancer research due to its potential to act as a CDK2 inhibitor . CDK2 is a critical protein involved in cell cycle regulation, and its inhibition can prevent the proliferation of cancer cells. The compound’s ability to inhibit CDK2 could be leveraged in developing new cancer therapies, particularly for cancers where CDK2 plays a key role in disease progression.

Lung Carcinoma Treatment

Chalcones, which share a similar furan moiety with our compound, have been studied for their efficacy against lung carcinoma cell lines . By extension, N-((5-(furan-3-yl)pyridin-3-yl)methyl)-3,4-dimethoxybenzamide could be investigated for its potential effects on lung cancer cells, especially considering its structural similarity to these chalcones.

Drug Development

The unique properties of this compound make it a candidate for drug development, particularly in the design of small molecule inhibitors . Its structure could be used as a scaffold for creating more potent compounds that target specific proteins or pathways involved in various diseases.

Organic Synthesis

In the realm of organic chemistry, this compound could serve as a precursor or intermediate in the synthesis of complex molecules. Its furan and pyridine rings provide reactive sites for further chemical modifications, making it a versatile building block for synthesizing new organic compounds .

Antimicrobial Activity

Compounds with similar structures have demonstrated antimicrobial properties . Research into the applications of N-((5-(furan-3-yl)pyridin-3-yl)methyl)-3,4-dimethoxybenzamide could explore its potential as an antimicrobial agent, possibly leading to new treatments for bacterial infections.

Molecular Docking Studies

The compound’s structure allows it to fit into various enzymatic pockets, making it suitable for molecular docking studies . These studies can predict how the compound interacts with different enzymes, which is crucial for drug design and understanding its mechanism of action.

Leukemia Treatment

Drawing parallels from similar compounds, there is potential for this compound to be used in the treatment of leukemia . It could be structurally characterized and modified to inhibit tyrosine kinases, which are often overactive in leukemia cells.

Biological Activity Profiling

Lastly, the compound’s diverse structure makes it an excellent candidate for profiling a wide range of biological activities . It could be tested against various cell lines and biological targets to map out its pharmacological profile, which could lead to discoveries of new therapeutic uses .

Future Directions

The future research directions for this compound could be vast. Given the biological activity of similar compounds, it could be studied for potential medicinal uses . Additionally, its chemical reactivity could make it a useful intermediate in the synthesis of other complex organic compounds .

properties

IUPAC Name

N-[[5-(furan-3-yl)pyridin-3-yl]methyl]-3,4-dimethoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18N2O4/c1-23-17-4-3-14(8-18(17)24-2)19(22)21-10-13-7-16(11-20-9-13)15-5-6-25-12-15/h3-9,11-12H,10H2,1-2H3,(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZACQTTURHCXMKU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C(=O)NCC2=CC(=CN=C2)C3=COC=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

338.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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